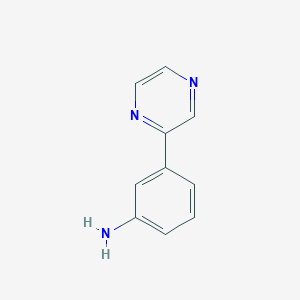

3-(Pyrazin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKQOESVNLGISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazine and Aniline Containing Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds, particularly those incorporating nitrogen atoms, form the backbone of a vast array of biologically active molecules and functional materials. researchgate.net Pyrazine (B50134), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a notable scaffold found in numerous natural and synthetic compounds. researchgate.netwikipedia.org Its derivatives are recognized for their diverse applications, ranging from flavor and fragrance agents to key components in pharmaceuticals. researchgate.netunimas.my The pyrazine ring's electron-withdrawing nature and ability to participate in hydrogen bonding and metal coordination significantly influence the properties of its derivatives. scite.ai

Aniline (B41778), a primary aromatic amine, is a fundamental building block in organic synthesis. The amino group is a versatile functional handle, enabling a wide range of chemical transformations and serving as a crucial pharmacophore in many drug molecules. The fusion of these two important heterocyclic and aromatic systems into pyrazine-aniline scaffolds results in molecules with unique electronic and steric properties, making them attractive targets for chemical synthesis and investigation.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

In the ¹H NMR spectrum of 3-(Pyrazin-2-yl)aniline, distinct signals are expected for the protons on both the aniline (B41778) and pyrazine (B50134) rings, as well as the amine (-NH₂) protons. The pyrazine ring protons typically appear in the downfield region, generally between 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the two nitrogen atoms. For instance, in related N-(pyrazin-2-yl) derivatives, the pyrazine protons show signals around 8.2-8.4 ppm and 9.4-9.6 ppm. The protons on the aniline ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The -NH₂ protons usually present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In similar structures, this signal has been observed as a broad singlet around 7.5 ppm in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | 8.0 - 9.5 | m |

| Aniline-H | 6.5 - 8.0 | m |

| Amine-H (NH₂) | Variable (e.g., ~7.5) | br s |

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. Data is inferred from analogous structures.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyrazine ring are expected to be significantly deshielded, appearing at chemical shifts typically between 125 and 156 ppm. The carbons of the aniline ring would also resonate in the aromatic region, generally between 115 and 150 ppm. The carbon atom attached to the amino group (C-NH₂) is expected to be shielded relative to the other ring carbons, while the carbon involved in the linkage between the two rings (C-pyrazine) would be deshielded. In related pyrazine derivatives, amidic carbons have been observed at values as high as 166 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine Ring Carbons | 125 - 156 |

| Aniline Ring Carbons | 115 - 150 |

Note: Data is inferred from analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons on the aniline and pyrazine rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the previously assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides definitive evidence for the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information, including C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings, typically in the 1400-1630 cm⁻¹ range. The C-N stretching vibration is expected in the 1130-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong, providing clear signals for the skeletal framework of the molecule. The ring breathing modes for pyrazine and phenyl rings would be distinct and identifiable. Differences in the IR and Raman spectra can arise due to the different selection rules for the two techniques; for centrosymmetric molecules, some vibrations may be active in only one of the two spectra.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretch (ring) | 1400 - 1630 |

| C-N Stretch | 1130 - 1150 |

Note: Data is based on characteristic functional group frequencies and data from related compounds.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., ESI-MS, EI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₀H₉N₃, corresponding to a molecular weight of 171.20 g/mol .

Electrospray Ionization (ESI-MS) , a soft ionization technique, would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 172.2. This confirms the molecular weight of the compound with minimal fragmentation.

Electron Ionization (EI-MS) is a hard ionization technique that causes extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 171, and the fragmentation pattern would provide valuable structural information. Characteristic fragmentation of aniline involves the loss of HCN (27 amu) from the ring, leading to a fragment at m/z 66 from the aniline portion. The pyrazine ring can also undergo fragmentation. The relative stability of the aromatic rings suggests that the bond linking the two rings could also cleave, leading to fragments corresponding to the individual pyrazinyl and aniline moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated aromatic and heteroaromatic systems. These transitions typically result in strong absorption bands. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of both the pyrazine ring and the aniline amino group, are possible. These transitions are generally weaker than π→π* transitions. The conjugation between the pyrazine and aniline rings is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual, unconjugated pyrazine and aniline molecules. The position and intensity of these absorption bands can be influenced by solvent polarity.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Pyrazine |

| N-(pyrazin-2-yl) derivatives |

| 3-aminopyrazine-2-carboxamides |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Polymorphism Studies

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular geometry, intermolecular interactions, and packing of molecules in the crystal lattice. For this compound, SCXRD studies have been instrumental in elucidating its solid-state architecture, revealing the existence of at least two monoclinic polymorphs. iucr.org

These polymorphs, while chemically identical, exhibit different crystal packing and molecular conformations. One polymorph crystallizes in the P2₁/c space group, while a second polymorph crystallizes in the P2₁/n space group. iucr.orgnih.gov The structural differences between these polymorphs are primarily distinguished by variations in the dihedral angle between the pyrazine and aniline rings and the nature of the intermolecular hydrogen bonding network. iucr.org

SCXRD analysis provides precise measurements of the covalent bond lengths and angles within the this compound molecule. These parameters are fundamental to understanding the molecule's geometric and electronic structure. In one of the monoclinic polymorphs, the two aromatic rings are inclined at an angle of 15.2(1)°. nih.govnih.gov This twisting opens up the angle at the bridging amino nitrogen atom to 130.4(1)°. nih.govnih.gov In a second polymorph, the alignment of the aromatic rings is 23.4(1)°, with a corresponding C-N-C bridging angle of 128.9(1)°. iucr.org

The detailed bond lengths and angles for one of the polymorphs of this compound are presented in the interactive table below.

| Bond | Length (Å) |

|---|---|

| N1-C7 | 1.3689 (17) |

The table is populated with representative data from the literature; a complete list can be found in the cited crystallographic information files. nih.gov

The crystal packing of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In both identified polymorphs, a characteristic intermolecular N-H···N hydrogen bond is observed. iucr.orgnih.gov The amino group (N-H) acts as a hydrogen bond donor, while one of the nitrogen atoms of the pyrazine ring from an adjacent molecule serves as the acceptor. nih.gov

This specific interaction links the molecules into chains. In the P2₁/c polymorph, the amino N atom forms a hydrogen bond with the N4 atom of an adjacent molecule, creating a chain motif. nih.govnih.gov Similarly, in the P2₁/n polymorph, intermolecular N-H···N hydrogen bonds also result in a chain motif. iucr.org The geometry of this hydrogen bond in one polymorph is detailed in the table below.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···N2(i) | 0.89 (1) | 2.12 (1) | 3.003 (2) | 175 (2) |

Symmetry code: (i) -x+1/2, y-1/2, -z+1/2. D, H, and A denote donor, hydrogen, and acceptor atoms, respectively. nih.gov

The quality and reliability of a crystal structure determination are assessed through the process of refinement and validation. For this compound, the crystallographic data were collected using a Bruker SMART APEX diffractometer with Mo Kα radiation. iucr.orgnih.gov The structures were solved using direct methods with programs like SHELXS97 and refined on F² using SHELXL97. nih.gov

The refinement process involves minimizing the difference between the observed and calculated structure factors. Key parameters indicating the quality of the refinement include the R-factor (R[F² > 2σ(F²)]) and the weighted R-factor (wR(F²)). For the P2₁/c polymorph, these values were 0.041 and 0.101, respectively, with a goodness-of-fit (S) of 1.03. nih.gov For the P2₁/n polymorph, the corresponding values were R = 0.042 and wR = 0.113, with S = 1.03. iucr.org These low values indicate a good agreement between the experimental data and the final refined structural model.

During refinement, hydrogen atoms attached to carbon were typically placed in calculated positions, while the amino hydrogen atom was located in a difference Fourier map and refined with restraints. iucr.orgnih.gov The final models were validated to ensure their chemical and geometric sensibility.

| Parameter | Polymorph 1 (P2₁/c) | Polymorph 2 (P2₁/n) |

|---|---|---|

| Formula | C₁₀H₉N₃ | C₁₀H₉N₃ |

| Mᵣ | 171.20 | 171.20 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/c | P2₁/n |

| a (Å) | 11.0644 (3) | 8.2194 (3) |

| b (Å) | 7.8423 (3) | 8.8851 (3) |

| c (Å) | 10.8907 (3) | 11.8395 (4) |

| β (°) | 116.439 (2) | 104.643 (2) |

| V (ų) | 846.15 (5) | 836.56 (5) |

| Z | 4 | 4 |

| T (K) | 100 (2) | 100 (2) |

| R[F² > 2σ(F²)] | 0.041 | 0.042 |

| wR(F²) | 0.101 | 0.113 |

| S | 1.03 | 1.03 |

Data sourced from Wan Saffiee et al. (2008) and Abdullah & Ng (2008). iucr.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been widely applied to understand the molecular properties of various compounds, including those with pyrazine and aniline moieties. scispace.comscience.gov DFT calculations, often using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost for determining molecular geometries, electronic properties, and reactivity. science.govnih.govresearchgate.net

Geometry Optimization and Conformer Analysis

Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule. mdpi.com For flexible molecules, a conformational search is essential to identify the most stable conformer, which is then used for subsequent property calculations. mdpi.comscm.com This process often involves potential energy surface scans to explore different rotational possibilities around single bonds. researchgate.net Studies on related aromatic compounds have successfully used methods like B3LYP with basis sets such as 6-31G(d,p) or def2-TZVP for accurate geometry optimization. mdpi.comnih.gov The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available, to validate the computational method. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, and Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

For pyrazine-containing compounds, the HOMO and LUMO are often delocalized over the π-electronic system. d-nb.info The HOMO-LUMO gap can be influenced by substituents on the aromatic rings. mdpi.com Computational studies on similar molecules have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods. malayajournal.org This analysis provides insights into intramolecular charge transfer (ICT) possibilities within the molecule. d-nb.info

Table 1: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values and would need to be calculated specifically for this compound.

Reactivity Descriptors

Conceptual DFT provides a framework for defining global reactivity descriptors based on HOMO and LUMO energies. ajchem-b.comresearchgate.net These descriptors help in quantifying the reactivity of a molecule. mdpi.com

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2. Softness is the reciprocal of hardness. nih.gov

Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from a system and is calculated as μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Electrophilicity Index (ω) : Introduced by Parr, this index measures the energy stabilization when a system acquires additional electronic charge. It is defined as ω = μ² / (2η). mdpi.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These parameters are instrumental in predicting how a molecule will behave in a chemical reaction. mdpi.comajchem-b.com

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.67 |

Note: These are representative values based on the illustrative FMO data.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. mdpi.comuctm.edu The MESP map displays different potential values with different colors. Typically, red regions indicate negative electrostatic potential, suggesting sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. malayajournal.orgresearchgate.net Green areas correspond to neutral potential. malayajournal.org This analysis is widely used to understand intermolecular interactions and the biological recognition processes of molecules. malayajournal.orguctm.edu

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions in Solvents or Aggregates

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By simulating the interactions within a system, MD can reveal the conformational landscape of a molecule, showing the different shapes it can adopt and the transitions between them. plos.orgnih.gov These simulations are particularly useful for understanding how a molecule like this compound might behave in a solvent or when it forms aggregates. nih.govfortunejournals.com

MD simulations can provide insights into:

Conformational Dynamics : Identifying stable conformations and the pathways for transitioning between them. plos.orgfortunejournals.com

Intermolecular Interactions : Analyzing how the molecule interacts with solvent molecules or with other molecules of the same kind in an aggregate. nih.gov This includes studying hydrogen bonding and other non-covalent interactions.

Free Energy Landscapes : Mapping the energy of the system as a function of its conformational coordinates to understand the relative stability of different states. plos.org

These simulations complement the static picture provided by DFT by introducing the element of time and temperature, offering a more dynamic understanding of the molecule's behavior. researchgate.netnih.gov

Quantum Chemical Approaches for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. smu.educhemrxiv.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org Methods like Density Functional Theory (DFT) are frequently used to calculate the geometries and energies of these stationary points. smu.edubeilstein-journals.org By determining the energy barriers (activation energies) associated with different pathways, chemists can predict the most likely mechanism for a given transformation. cuny.edubeilstein-journals.orgvcu.edu

For molecules containing aniline and pyrazine moieties, DFT has been successfully applied to understand their reactivity. For instance, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to trace the reaction of the diprotonated system, leading to a proposed mechanism involving an aniline dication-like transition state. beilstein-journals.org Similarly, studies on the reactions of azoles, such as pyrazole (B372694) and imidazole, with ozone have used quantum chemical computations to investigate the plausibility of proposed reaction mechanisms, including cycloaddition and ring cleavage steps. rsc.org In the context of aniline derivatives, DFT has been used to perform potential energy surface scans to locate all low-energy conformations and the transition states that separate them, for example, to study the rotational barriers around N-CO bonds in monoacyl anilines. scispace.comresearchgate.net

While specific computational studies on the reaction mechanisms of this compound were not prominently found, the established methodologies are readily applicable. Such an investigation would likely focus on electrophilic substitution on the aniline ring, nucleophilic attack on the pyrazine ring, or reactions involving the amino group, calculating the transition state energies to predict regioselectivity and reaction feasibility.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a well-established tool for predicting spectroscopic data, which can aid in structure elucidation and the assignment of experimental spectra. mdpi.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemistry, particularly DFT combined with the Gauge-Independent Atomic Orbital (GIAO) method, has become highly accurate. mdpi.comuantwerpen.be These calculations can help assign complex spectra and even differentiate between isomers. nih.gov For pyrazine derivatives, computational methods have been used to simulate ¹H and ¹³C NMR chemical shifts, showing good agreement with experimental values. uantwerpen.be For example, a computational study on cyanopyrazine-2-carboxamide derivatives simulated the ¹H and ¹³C NMR chemical shifts using the B3LYP functional, and the results were in an agreeable range with experimental data. uantwerpen.be In another study on dicyanopyrazine chromophores, ¹³C NMR chemical shifts were analyzed to gauge the extent of intramolecular charge transfer. rsc.org

Below is an illustrative data table, based on findings for related pyrazine compounds, showing the kind of correlation often observed between computed and experimental values.

Table 1: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Pyrazine Derivative This table is a representative example based on data for related compounds and does not represent this compound itself.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Pyrazine-H | 8.76 | 8.55 |

| Phenyl-H | 7.31 | 7.44 |

| Phenyl-H | 7.17 | 7.25 |

Source: Data modeled on findings for cyanopyrazine-2-carboxamide derivatives. uantwerpen.be

Vibrational Frequencies: Theoretical calculations are also widely used to predict vibrational (infrared and Raman) spectra. sphinxsai.com By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. iosrjournals.orgresearchgate.net These calculations provide a basis for understanding the normal modes of vibration, which are often complex and involve the collective motion of many atoms. iosrjournals.org Scaling factors are typically applied to the computed frequencies to correct for anharmonicity and the approximations inherent in the computational methods, leading to better agreement with experimental data. sphinxsai.comresearchgate.net For aniline derivatives, DFT calculations have successfully assigned the characteristic vibrational modes, such as the N-H stretching and scissoring of the amino group, and C-N stretching vibrations. researchgate.net

Computational Prediction of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, are crucial for predicting and understanding the NLO response of molecules, guiding the design of new materials. nih.govtandfonline.comnih.gov The key parameter for second-order NLO effects is the first hyperpolarizability (β). nsf.gov

Molecules like this compound, which possess an electron-donor group (aniline) connected to an electron-acceptor group (pyrazine), fit the donor-π-acceptor design motif common in NLO chromophores. The charge transfer between these groups can lead to a large hyperpolarizability. researchgate.net

A computational investigation into a series of imidazole-based chalcone (B49325) ligands found that their first and second hyperpolarizabilities were significantly higher than that of the prototypical NLO molecule, para-nitroaniline. scirp.org Calculations on pyrido[2,3-b]pyrazine (B189457) derivatives also showed a remarkable NLO response, highlighting the potential of pyrazine-containing systems. rsc.org

The following table presents calculated hyperpolarizability values for a series of related pyrazine compounds, illustrating how chemical structure influences NLO properties.

Table 2: Calculated First Hyperpolarizability (β_o) of Representative Pyrazine-Thiophene Derivatives

| Compound | Substituent on Phenyl Ring | β_o (x 10⁻³⁰ esu) |

|---|---|---|

| 4a | 3-Cl | 11.23 |

| 4b | 3,4-diCl | 12.16 |

| 4e | 4-OCH₃ | 15.65 |

| 4f | 3,5-diCH₃ | 11.16 |

| 4i | 4-SH | 14.93 |

Source: Data from DFT calculations on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.

Rationale and Scope for Investigating 3 Pyrazin 2 Yl Aniline in Advanced Chemical Disciplines

The specific isomer, 3-(Pyrazin-2-yl)aniline, presents a unique combination of structural features that warrant detailed investigation. The meta-substitution pattern on the aniline (B41778) ring, in conjunction with the pyrazine (B50134) moiety, is expected to confer distinct electronic and conformational properties compared to its ortho- and para-isomers. This structural arrangement can influence its reactivity, biological activity, and potential as a building block in more complex molecules.

The presence of both a basic pyrazine ring and a nucleophilic aniline ring within the same molecule opens up possibilities for diverse chemical transformations. It can serve as a versatile intermediate for the synthesis of novel heterocyclic systems and functional materials. For example, the aniline moiety can be readily derivatized to introduce various functional groups, while the pyrazine ring can participate in coordination chemistry or further substitution reactions.

Given the broad spectrum of activities observed for related pyrazine-aniline structures, a thorough investigation into the synthesis, properties, and potential applications of this compound is a logical and promising direction for advanced chemical research. This article aims to provide a comprehensive overview of the current knowledge on this specific compound, thereby laying a foundation for future studies.

An in-depth examination of the synthetic pathways leading to this compound and its related derivatives reveals a landscape rich with modern catalytic methods. The construction of the critical bond linking the pyrazine and aniline moieties is a key strategic consideration, with chemists employing a variety of powerful transformations to achieve this goal. This article focuses exclusively on the methodologies for forming the pyrazine-aniline linkage, detailing the strategic approaches and specific protocols reported in the literature.

Reactivity and Transformational Chemistry

Electrophilic and Nucleophilic Reactions at the Aniline (B41778) Moiety

Acylation and Sulfonylation: The amino group of 3-(Pyrazin-2-yl)aniline readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net This transformation is crucial for modulating the electronic properties of the molecule. The conversion of the amine to an amide or sulfonamide changes its directing effect and further deactivates the ring towards electrophilic attack. chemistrysteps.com For instance, N-(pyrazin-2-yl)benzamides and N-(pyrazin-2-yl)benzenesulfonamides have been synthesized as part of research into new therapeutic agents. researchgate.netresearchgate.net These reactions are typically performed in the presence of a base to neutralize the acid byproduct. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkylated derivatives. researchgate.net

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgbyjus.comnumberanalytics.com The resulting diazonium salt is a versatile intermediate. organic-chemistry.org While often unstable, these salts can be used immediately in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -F) onto the aniline ring. lkouniv.ac.in The stability and reactivity of the diazonium salt are influenced by the electron-withdrawing nature of the pyrazinyl group. lkouniv.ac.in

Table 1: Representative Reactions at the Aniline Moiety This table is for illustrative purposes and may not represent actual experimental outcomes for this compound specifically.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | R-COCl, Base | N-(3-(Pyrazin-2-yl)phenyl)amide | researchgate.net |

| Sulfonylation | R-SO₂Cl, Base | N-(3-(Pyrazin-2-yl)phenyl)sulfonamide | researchgate.net |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(Pyrazin-2-yl)benzenediazonium chloride | organic-chemistry.org |

| Sandmeyer | Diazonium salt, CuX | 3-X-1-(Pyrazin-2-yl)benzene (X=Cl, Br) | lkouniv.ac.in |

Reactivity and Functionalization of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly on substituted pyrazines bearing a leaving group. nih.govucl.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr reactions. A chlorine or bromine atom on the pyrazine ring can be readily displaced by a variety of nucleophiles, including amines, phenols, and thiols. ucl.ac.ukrsc.org For example, studies on related chloro-substituted pyrazine systems show that reactions with amines proceed efficiently, often under thermal conditions or with microwave assistance, sometimes in greener solvents like PEG-400. rsc.orgmdpi.com The synthesis of 3-phenoxypyrazine-2-carboxamide derivatives has been achieved via an SNAr reaction between a methyl 3-chloropyrazine-2-carboxylate and a substituted phenol. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazine ring. researchgate.net Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozincs) couplings allow for the formation of new carbon-carbon bonds. ucl.ac.ukchemie-brunschwig.chacs.orgmsu.edu These methods are particularly valuable for attaching aryl or alkyl groups to a halogenated pyrazine core. ucl.ac.uk For instance, the Suzuki coupling of bromopyrazines with arylboronic acids has been shown to proceed in high yields. ucl.ac.uk Similarly, amination of a halogenated pyrazine can be achieved via the Buchwald-Hartwig reaction. nih.gov

Effects of Substituents on Chemical Reactivity and Selectivity

Substituents on either the aniline or the pyrazine ring can significantly influence the reactivity and regioselectivity of subsequent transformations.

Effects of the Pyrazinyl Group on the Aniline Ring: The pyrazinyl group acts as a strong electron-withdrawing group (-I effect). This deactivates the attached aniline ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult compared to aniline. wikipedia.orglibretexts.org The amino group's activating and ortho-, para-directing influence is tempered by this deactivation. chemistrysteps.comwikipedia.org

Effects of Substituents on the Pyrazine Ring: The introduction of substituents onto the pyrazine ring alters its electronic properties. Electron-donating groups (like alkyl groups) can slightly increase the electron density of the ring, while electron-withdrawing groups (like chlorine or trifluoromethyl) enhance its π-deficiency, making it more susceptible to nucleophilic attack. nih.govmdpi.com In a series of substituted pyrazinecarboxamides, the presence of a chlorine atom and a tert-butyl group on the pyrazine ring was found to significantly modulate the lipophilicity and biological activity of the compounds. nih.govmdpi.com

Directing Effects in Fused Systems: In related fused systems like pyrrolo[1,2-a]pyrazines, the position of electrophilic attack is governed by a combination of the substituent's electronic nature and the inherent reactivity of the heterocyclic core. For example, Friedel-Crafts acylation of 3-phenylpyrrolo[1,2-a]pyrazine can lead to a mixture of products, with substitution occurring on the pyrazine part of the fused system. semanticscholar.org

Derivatization and Modulating Molecular Architecture

The dual reactivity of the this compound scaffold allows for extensive derivatization to modulate its three-dimensional shape, polarity, and biological activity.

Amide and Sulfonamide Libraries: A common strategy for exploring the chemical space around this scaffold is the creation of libraries of amides and sulfonamides by reacting the aniline's amino group with various carboxylic or sulfonic acids. researchgate.netnih.govmdpi.com This approach allows for the systematic introduction of a wide range of functional groups and the study of structure-activity relationships. For example, series of N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized and studied for their electronic properties. mdpi.com

Bioisosteric Replacement: The pyrazine ring itself can be considered a bioisostere of other aromatic systems. nih.gov The strategic placement of nitrogen atoms imparts specific electronic and hydrogen-bonding properties. Modifying the core by, for example, creating pyrazine-2,3-dicarboxamides from pyrazine-2,3-dicarboxylic acid, allows for the generation of molecules with different substituent vectors. nih.gov

Table 2: Examples of Derivatization Strategies

| Starting Moiety | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Aniline -NH₂ | Amidation | R-COOH, Coupling agents | N-Acyl derivative | researchgate.net |

| Aniline -NH₂ | Sulfonamidation | R-SO₂Cl, Base | N-Sulfonyl derivative | researchgate.net |

| Chloro-pyrazine | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Aryl-substituted pyrazine | nih.gov |

| Chloro-pyrazine | Nucleophilic Substitution | R-OH, Base | Alkoxy- or Phenoxy-substituted pyrazine | rsc.org |

Formation of Novel Fused or Spiro Heterocyclic Systems from this compound Scaffolds

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the construction of more complex, polycyclic heterocyclic systems.

Imidazo[1,2-a]pyrazines: One of the most prominent fused systems derived from aminopyrazines is the imidazo[1,2-a]pyrazine (B1224502) core. ucl.ac.ukrsc.orgdergipark.org.tr These are typically synthesized via a cyclocondensation reaction between a 2-aminopyrazine (B29847) derivative and an α-haloketone (the Tchitchibabin reaction) or through multicomponent reactions. An iodine-catalyzed three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide can efficiently produce substituted imidazo[1,2-a]pyrazines. rsc.org These fused systems are of significant interest in medicinal chemistry. ucl.ac.ukdergipark.org.tr

Other Fused Systems: The aniline nitrogen and an adjacent C-H bond on the aniline ring can participate in cyclization reactions. For example, derivatives of N-propargyl anilines can undergo intramolecular annulation to form quinolines or quinoxalines, depending on the substitution pattern and reaction conditions. rsc.org While not starting directly from this compound, these reactions showcase the potential for the aniline moiety to be incorporated into a new fused ring.

Furthermore, cyclocondensation reactions of 3-aminoindazole derivatives (which are electronically similar to aminopyrazines in some respects) with ketoesters have been used to create trifluoromethylated pyrimido[1,2-b]indazole derivatives, highlighting a pathway for forming pyrimidine-fused systems. nih.gov The reaction of 5-aryl- nih.govucl.ac.ukdergipark.org.troxadiazolo[3,4-b]pyrazines with anilines can lead to domino reactions involving Buchwald-Hartwig amination followed by a metal-free oxidative C-H activation to yield complex heteroannulated indolopyrazines. nih.gov

While the direct synthesis of spirocyclic systems from this compound is not widely reported, the potential exists for intramolecular reactions of suitably functionalized derivatives. For example, 1,3-dipolar cycloaddition reactions have been used to create spirocyclic indenopyrazine derivatives from other pyrazine precursors. researchgate.net

Applications in Advanced Chemical Fields

Role as Key Intermediates and Building Blocks in Multi-Step Organic Synthesis

3-(Pyrazin-2-yl)aniline serves as a crucial intermediate and building block in the multi-step synthesis of a variety of organic molecules, particularly those with pharmaceutical value. Organic synthesis often requires the assembly of complex molecules from simpler, more readily available starting materials. The structure of this compound provides a versatile scaffold that can be chemically modified in a stepwise fashion to build more elaborate molecular architectures. uva.nlmdpi.com

The pyrazine (B50134) and aniline (B41778) components of the molecule offer multiple reactive sites that can be selectively functionalized. For instance, the amino group of the aniline ring can participate in a wide range of reactions, such as amide bond formation, while the pyrazine ring can undergo various coupling reactions. researchgate.netmdpi.com This dual reactivity allows for the sequential addition of different molecular fragments, a key strategy in multi-step synthesis. uva.nl

The synthesis of N-(pyrazin-2-yl)aniline itself can be achieved by heating chloropyrazine and aniline. researchgate.net This straightforward preparation further enhances its utility as a building block in more extensive synthetic endeavors. The availability of such versatile intermediates is critical for the efficient and economical production of new chemical entities. uva.nl

Design Principles in Medicinal Chemistry and Ligand Development

The design of new drugs and ligands for biological targets is a complex process that relies on understanding the relationship between a molecule's structure and its biological activity. This compound and its derivatives have emerged as important scaffolds in this field due to their ability to interact with various biological macromolecules.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nii.ac.jp By systematically modifying different parts of a lead molecule, chemists can identify the key structural features required for optimal interaction with a biological target. researchgate.net

The this compound scaffold has been the subject of SAR studies aimed at developing potent and selective inhibitors of various enzymes, such as casein kinase 2 (CK2). nih.gov In these studies, researchers synthesize a series of analogues where the pyrazine and aniline rings are substituted with different chemical groups. For example, the introduction of substituents at various positions on the aniline ring can significantly impact the compound's inhibitory activity and selectivity. nih.gov

For instance, in the development of pyrazine-based CK2 inhibitors, it was found that the nature and position of substituents on the aniline moiety played a crucial role in determining the potency and selectivity of the compounds. researchgate.net Similarly, SAR studies on pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors involved the optimization of the aniline component to enhance inhibitory activity. nii.ac.jp These systematic modifications help in building a comprehensive understanding of the structural requirements for a particular biological activity, guiding the design of more effective therapeutic agents.

Computational methods, particularly molecular docking, have become indispensable tools in modern drug design. mdpi.com These techniques allow scientists to predict how a ligand (a small molecule) might bind to the active site of a protein, providing valuable information about the potential interactions and binding affinity. nih.gov

For derivatives of this compound, molecular docking studies have been employed to understand their binding modes with target proteins and to rationalize their observed biological activities. researchgate.net For example, in the design of new antibacterial agents, docking studies of pyrazine carboxamide derivatives with bacterial DNA gyrase have helped to elucidate the key interactions responsible for their antibacterial effect. mdpi.com These studies can reveal crucial hydrogen bonds and other non-covalent interactions between the ligand and the protein, guiding further optimization of the ligand's structure to enhance binding. nih.gov

Computational approaches were also used in the design of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors, where SAR studies were complemented by computational modeling to understand the substituent effects. nii.ac.jp This synergy between computational and experimental approaches accelerates the drug discovery process by allowing for a more rational and targeted design of new ligands.

A "scaffold" in medicinal chemistry refers to the core structure of a molecule that is common to a series of compounds with a particular biological activity. The this compound framework serves as a privileged scaffold for the development of inhibitors for a variety of receptors and enzymes. mdpi.comresearchgate.net A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.

The pyrazine ring, a key component of this scaffold, is a six-membered aromatic heterocycle with two nitrogen atoms that is found in numerous synthetic and natural compounds with a wide range of therapeutic applications. researchgate.net This ring system can participate in various interactions with biological targets, making it a valuable component in inhibitor design. biosolveit.deyangresearchlab.org

Derivatives based on the this compound scaffold have been explored as inhibitors for several important drug targets. For example, it has been used in the development of inhibitors for Tropomyosin receptor kinases (Trks), which are validated targets in anticancer drug discovery. researchgate.net The pyrazine-aniline core provides a solid foundation upon which various functional groups can be appended to fine-tune the molecule's properties and achieve high potency and selectivity for the target enzyme. mdpi.com

Computational Approaches in Ligand Design (e.g., Molecular Docking for Binding Mode Prediction)

Catalysis Research Applications

In addition to its applications in medicinal chemistry, the this compound structure is also relevant in the field of catalysis, particularly in the development of ligands for metal catalysts.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. researchgate.net The performance of a metal catalyst is often dictated by the nature of the ligands that surround the metal center. These ligands can influence the catalyst's reactivity, stability, and selectivity. mdpi.com

Nitrogen-containing heterocyclic compounds, such as pyrazines, are frequently used as building blocks for the synthesis of ligands for metal catalysts. acs.orgbeilstein-journals.org The nitrogen atoms in the pyrazine ring can coordinate to a metal center, forming a stable complex. The aniline part of this compound provides an additional site for coordination or for further functionalization to create more complex ligand architectures. rsc.org

While direct applications of this compound as a ligand might be less common than its pyridine-based counterparts, the pyrazine motif itself is of significant interest in ligand design. acs.org The electronic properties of the pyrazine ring can be tuned by substituents, which in turn can modify the catalytic properties of the corresponding metal complex. This allows for the rational design of catalysts for specific organic transformations. rsc.org For example, pyrazine-based ligands have been explored in the context of iron-catalyzed reactions, where they have been shown to influence product selectivity. acs.org

Participation in Electrocatalytic Processes

The pyrazine-aniline structural motif, as found in this compound, is of interest in the field of electrocatalysis, particularly for its role in constructing advanced catalytic systems. The electron-deficient nature of the pyrazine ring and the redox activity of the aniline group can be harnessed to facilitate a variety of chemical transformations. Research has demonstrated the utility of ligands and materials containing these or similar moieties in processes such as carbon dioxide (CO2) reduction and the hydrogen evolution reaction (HER).

While direct studies on this compound as a standalone electrocatalyst are not prominent, its structural components are integral to more complex catalytic designs. For instance, metal complexes incorporating ligands with pyrazine or pyridine (B92270) rings are explored for the electrocatalytic reduction of CO2. acs.orgresearchgate.net In these systems, the nitrogen-containing heterocyclic ring coordinates to a metal center, such as Rhenium (Re), and participates in the electronic processes required for catalysis. acs.org The exploration of novel electrocatalysts is driven by the need to address global warming by converting CO2 into useful fuels and chemicals. acs.org Electrocatalysis is a promising method for this conversion as it can be performed at room temperature with high selectivity. acs.org

In a related context, pyrazine-based materials have been developed as electrocatalysts for the hydrogen evolution reaction (HER). A three-dimensional (3D) metal-organic framework (MOF) based on a dithiolene ligand, Cu[Ni(2,3-pyrazinedithiolate)2], has been evaluated as an HER electrocatalyst in aqueous solutions. osti.gov This demonstrates the role of the pyrazine unit in creating a robust framework capable of facilitating electrocatalytic processes. osti.gov

Furthermore, the aniline component is central to electrocatalytic reactions involving the conversion of nitroarenes. The electrochemical reduction of nitrobenzene (B124822) to produce aniline is an emerging technology that uses water as a sustainable hydrogen source. rsc.org Studies on catalysts like Co9S8/Ni3S2 heterojunctions show high efficiency and selectivity for this transformation. rsc.org Mechanistic investigations reveal that the catalyst's surface facilitates the co-adsorption of water and nitrobenzene molecules, promoting the reduction to aniline. rsc.org This highlights the importance of aniline synthesis in electrocatalytic research, a process for which this compound is a functionalized product.

Materials Science and Polymer Chemistry Applications

The unique electronic properties of the this compound scaffold, arising from the combination of an electron-donating aniline moiety and an electron-accepting pyrazine ring, make it a valuable building block in materials science and polymer chemistry.

Hole transport materials (HTMs) are critical components in various optoelectronic devices, including perovskite solar cells (PSCs), where they facilitate the efficient extraction of charge carriers. pku.edu.cn The pyrazine-aniline structure is a promising candidate for designing new HTMs.

Researchers have designed and synthesized an X-type HTM, 4, 4, 4'', 4'''-(pyrazine-2, 3, 5, 6-tetrayl)tetrakis(N, N-bis(4-methoxyphenyl)aniline) (PT-TPA), which features a central pyrazine core with triphenylamine (B166846) (TPA) derivative branches. pku.edu.cn In this molecule, the electron-deficient pyrazine core and the electron-donating triphenylamine branches enhance the molecular dipole moment, inducing intermolecular charge transfer. pku.edu.cn The pyrazine core was found to improve crystallinity and charge transfer properties, leading to significantly enhanced hole mobility compared to similar molecules with a different core. pku.edu.cn When used as a dopant-free hole transport layer in p-i-n planar perovskite solar cells, this pyrazine-based HTM achieved a power conversion efficiency (PCE) of 17.52%. pku.edu.cn

Similarly, other studies have focused on D–A–D (Donor-Acceptor-Donor) type HTMs where a pyrazine-containing unit acts as the acceptor. acs.org For example, HTMs with a thieno[3,4-b]pyrazine (B1257052) core have been shown to have low-lying HOMO levels and high mobility, leading to PSCs with a PCE of 19.27% and excellent long-term stability. acs.org The success of these materials provides a clear strategy for designing new, efficient HTMs for solar cell applications. acs.org

Table 1: Performance of Pyrazine-Based Hole Transport Materials in Perovskite Solar Cells

| HTM Name/Acronym | Molecular Structure Description | Power Conversion Efficiency (PCE) | Key Finding |

| PT-TPA | Pyrazine core with four N,N-bis(4-methoxyphenyl)aniline branches. pku.edu.cn | 17.52% | The pyrazine core enhances hole mobility compared to a Si-OMeTPA core. pku.edu.cn |

| YN2 | D-A-D type with a thieno[3,4-b]pyrazine acceptor core. acs.org | 19.27% | Superior performance and stability compared to the widely used Spiro-OMeTAD. acs.org |

| PBPyT-ex | Conjugated polymer with pyrazine and benzodithiophene units. rsc.org | 17.5% | Demonstrates high efficiency and operational stability over 1500 hours. rsc.org |

The incorporation of the this compound motif into polymer chains allows for the creation of functional materials with tailored electronic and optical properties. Conjugated polymers containing pyrazine units are being actively investigated for applications in organic electronics.

Research into copolymers has shown that combining thiophene (B33073) with other hetero-aromatic rings like pyrazine and aniline can produce stable n-type semiconductor materials suitable for organic solar cells. researchgate.net The goal is to develop materials with low reduction potentials that can serve as alternatives to fullerenes. researchgate.net Furthermore, creating copolymers by reacting monomers like 2,6-di(thiophen-2-yl)aniline (B11769289) with additional aniline units can lead to products with improved solubility and photovoltaic efficiency. researchgate.net

A specific example is the synthesis of novel conjugated polymers that couple a benzo[1,2-b:4,5-b′]dithiophene unit with a thiophene-bridged pyrazine block. rsc.org One such polymer, PBPyT-ex, was used as a dopant-free hole-transporting interlayer in perovskite solar cells, demonstrating a high power conversion efficiency of 17.5% and remarkable operational stability. rsc.org This success highlights that combining pyrazine, thiophene, and benzodithiophene units is a promising strategy for designing advanced polymeric HTMs. rsc.org These findings underscore the versatility of the pyrazine-aniline structure in developing high-performance polymers for electronic devices.

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical data storage and signal processing. urfu.ru The NLO response in organic molecules is often achieved using a "push-pull" design, where an electron-donor (D) group is connected to an electron-acceptor (A) group through a π-conjugated spacer. urfu.ru

The this compound structure is an intrinsic D-A system, with the aniline group serving as the donor and the electron-deficient pyrazine ring acting as the acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor is key to producing a large second-order NLO response. urfu.ru The pyrazine ring is a well-established electron-withdrawing fragment in push-pull chromophores and has been incorporated into materials exhibiting both second- and third-order NLO properties. urfu.ru

Studies on D-π-A chromophores based on an even stronger acceptor, acs.orgpku.edu.cnnih.govoxadiazolo[3,4-b]pyrazine, have elucidated the structure-property relationships that govern NLO activity. urfu.ruresearchgate.net By varying the donor group (e.g., diphenylamino) and the π-linker, the NLO properties can be finely tuned. urfu.ruresearchgate.net Theoretical DFT calculations have been used to rationalize the experimental results and predict the first hyperpolarizability (β) values, a key metric for second-order NLO activity. urfu.ru For a series of chromophores with an acs.orgpku.edu.cnnih.govoxadiazolo[3,4-b]pyrazine acceptor, calculated β coefficients ranged from 85 to 373 × 10⁻³⁰ esu. urfu.ru The design of such molecules with large NLO responses is crucial for the development of new materials for photonic applications. mdpi.commdpi.com

Future Research Directions and Concluding Outlook

Emerging Sustainable Synthetic Methodologies for Pyrazine-Aniline Systems

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For pyrazine-aniline systems, future research is likely to focus on moving away from traditional, often harsh, reaction conditions.

Key areas of development include:

Catalyst Innovation : Research into earth-abundant metal catalysts, such as those based on manganese, is showing promise for the sustainable synthesis of N-heteroaromatic molecules. nih.gov These catalysts facilitate acceptorless dehydrogenative coupling reactions, which produce hydrogen gas as the only byproduct, representing a significant green chemistry advancement. nih.gov The application of these catalysts to the coupling of diamines and diols to form pyrazine (B50134) rings is an established industrial method that could be further refined. nih.gov

Biocatalysis : The use of enzymes, such as lipases, offers a highly selective and green alternative for synthesizing pyrazine derivatives. rsc.org For instance, Lipozyme® TL IM has been successfully used to catalyze the amidation of pyrazine esters to produce pyrazinamide (B1679903) derivatives in environmentally benign solvents like tert-amyl alcohol. rsc.org Extending this biocatalytic approach to the synthesis of pyrazine-aniline linkages could provide a scalable and sustainable manufacturing process. rsc.org

Continuous-Flow Systems : Integrating these green catalytic methods into continuous-flow reactors can enhance efficiency, safety, and scalability. rsc.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. rsc.org

Alternative Starting Materials : Future methodologies will likely explore the use of bio-based starting materials. For example, the reaction of primary amines with 3-hydroxy-2-pyrones derived from biomass offers a sustainable route to N-substituted pyrrole (B145914) carboxylic acids, a strategy that could be adapted for other N-heterocycles. acs.org

These sustainable approaches promise to reduce the environmental footprint of producing pyrazine-aniline compounds, making their applications in pharmaceuticals and materials more viable. researchgate.net

Development of Advanced In Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. Advanced in situ spectroscopic techniques are essential tools for observing reactions as they happen in real-time.

Future advancements in this area will likely involve:

Multi-modal Spectroscopy : Combining several in situ techniques, such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy, can provide a more complete picture of a reaction. rsc.orgcip.com.cnrsc.orgacs.org This approach allows for the simultaneous monitoring of different aspects of the reaction, such as the evolution of intermediates, changes in coordination environments, and the formation of byproducts. rsc.orgrsc.org

High-Pressure and High-Temperature Studies : Developing robust probes and cells for in situ spectroscopy under industrially relevant conditions (high pressure and temperature) is critical. researchgate.net This enables the direct observation of catalytic cycles and deactivation phenomena in processes like hydroformylation, providing insights that can be applied to the synthesis of complex molecules. acs.orgresearchgate.net

Chemometrics and Data Analysis : The large datasets generated by in situ monitoring require sophisticated data analysis methods, such as chemometrics, to deconvolve complex spectra and identify individual components and their concentration profiles over time. rsc.org

Fluorescence and X-ray Absorption Spectroscopy (XAS) : In situ fluorescence spectroscopy can be used to track the structural evolution of molecules during a reaction, while XAS is powerful for determining the coordination form and oxidation state of metal catalysts. rsc.org These techniques are particularly valuable for understanding the dynamic changes that occur at the active sites of catalysts. rsc.org

By applying these advanced techniques to pyrazine-aniline synthesis, researchers can gain unprecedented insights into reaction pathways, catalyst behavior, and the formation of transient intermediates, leading to more efficient and controlled synthetic methods. cip.com.cnrsc.org

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Synthetic Route Prediction

For pyrazine-aniline systems, these computational tools can be applied in several ways:

De Novo Design : Generative AI models can design entirely new molecules with desired properties from scratch. frontiersin.orgoup.combiosolveit.de By training on vast databases of existing chemical structures and their properties, these models can propose novel pyrazine-aniline derivatives optimized for specific biological targets or material properties. frontiersin.orgoup.com This approach bypasses the limitations of screening existing compound libraries by exploring a much larger chemical space. frontiersin.org

Retrosynthesis Prediction : AI-powered tools can predict viable synthetic routes for a target molecule by working backward from the product to simple starting materials. cas.orggrace.comchemrxiv.org These platforms leverage deep learning and knowledge from massive reaction databases to suggest novel and efficient pathways that a human chemist might overlook. grace.comacs.org This significantly reduces the time and effort required for synthesis planning. grace.com

Property Prediction : Machine learning models can accurately predict the physicochemical properties, biological activity, and toxicity of a molecule based on its structure. nih.govfrontiersin.org This allows for the rapid virtual screening of large numbers of candidate compounds, prioritizing the most promising ones for synthesis and experimental testing. nih.gov

Reaction Optimization : AI can also be used to optimize reaction conditions by analyzing data from previous experiments to suggest improvements in temperature, pressure, catalyst loading, and solvent choice. cas.org

Exploration of Novel Chemical Transformations and Reactivity Profiles

The unique electronic properties of the pyrazine and aniline (B41778) rings in 3-(Pyrazin-2-yl)aniline offer opportunities for exploring novel chemical reactions. Future research could focus on:

Cross-Coupling Reactions : While methods like Suzuki and Buchwald-Hartwig coupling are used to synthesize pyrazine derivatives, there is scope to expand the range of applicable cross-coupling reactions. researchgate.netmdpi.commdpi.com This could enable the introduction of a wider variety of functional groups onto the pyrazine-aniline scaffold, leading to diverse libraries of compounds for screening.

C-H Activation : Direct functionalization of C-H bonds is a highly atom-economical strategy. Developing methods for the selective C-H activation of the pyrazine or aniline ring would allow for more efficient and streamlined syntheses of complex derivatives.

Photoredox and Electrocatalysis : These modern synthetic techniques use light or electricity to drive chemical reactions under mild conditions. Exploring the photoredox and electrochemical reactivity of this compound could uncover new reaction pathways and provide access to previously inaccessible molecular structures.

Multicomponent Reactions : Designing one-pot, multicomponent reactions that assemble complex pyrazine-aniline derivatives from simple precursors would significantly improve synthetic efficiency and align with the principles of green chemistry.

By pushing the boundaries of known reactivity, chemists can unlock the full synthetic potential of the pyrazine-aniline core structure.

Potential for Multidisciplinary Applications and Interdisciplinary Research Collaborations

The structural motif of a pyrazine ring linked to an aniline is found in compounds with diverse applications, highlighting the potential for fruitful interdisciplinary research.

Medicinal Chemistry : Pyrazine derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net Collaborations between synthetic chemists and biologists could lead to the development of new therapeutic agents based on the this compound scaffold. The compound itself can serve as a key intermediate for creating libraries of potential drug candidates. rsc.org

Materials Science : The electron-deficient nature of the pyrazine ring and the electron-rich aniline ring give this compound interesting electronic properties. This makes it a candidate for use in organic electronic materials, such as hole-transporting layers (HTL) in solar cells or as components of organic light-emitting diodes (OLEDs). undip.ac.id Research at the intersection of chemistry, physics, and materials engineering will be essential to design and characterize new materials with tailored optoelectronic properties.

Coordination Chemistry : The nitrogen atoms in the pyrazine and aniline moieties can act as ligands, coordinating to metal ions. This opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

The convergence of expertise from different scientific fields will be crucial to fully exploit the potential of this compound and related systems, driving innovation from fundamental science to real-world applications.

Q & A

Q. What are the recommended methods for synthesizing 3-(Pyrazin-2-yl)aniline, and how can reaction yields be optimized?

Synthesis of this compound typically involves coupling reactions between pyrazine derivatives and aniline precursors. Key steps include:

- Coupling Protocols : Use Buchwald-Hartwig amination or Ullmann-type reactions with copper or palladium catalysts to form the C–N bond between pyrazine and aniline moieties .

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical for isolating the product. Monitor purity via TLC (Rf ~0.5 in PE/EtOAc 1:1) .

- Yield Optimization : Adjust reaction temperature (0–80°C), catalyst loading (5–10 mol%), and ligand selection (e.g., Xantphos for Pd-mediated reactions). Yields range from 35% to 70% depending on steric and electronic effects .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX diffractometer, MoKα radiation, λ = 0.71073 Å) provides precise bond lengths, angles, and hydrogen-bonding networks. For example, the dihedral angle between pyrazine and aniline rings is ~43°, with C–N bond lengths of 1.34–1.38 Å .

- Spectroscopy : Use NMR (δ 6.8–8.5 ppm for aromatic protons) and IR (N–H stretch ~3400 cm) for preliminary validation .

Q. What are the key thermodynamic stability considerations for this compound under storage or reaction conditions?

- Thermal Stability : Melting points are typically >150°C (lit.), but decomposition occurs above 200°C. Store at RT in inert atmospheres to prevent oxidation .

- Hygroscopicity : Minimal moisture sensitivity, but prolonged exposure to humidity may induce hydrolysis of the C–N bond. Use molecular sieves in storage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Toxicity : Similar to aniline derivatives, it may cause methemoglobinemia. Use PPE (gloves, goggles) and work in fume hoods .

- Waste Disposal : Neutralize with dilute HCl before disposal to reduce environmental impact .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound crystals inform material design?

- Crystal Packing : The amino group forms N–H···N hydrogen bonds with pyrazine N atoms (bond length ~2.05 Å, angle ~158°), creating dimeric structures. These interactions influence solubility and melting behavior .

- Synthons : Use Hirshfeld surface analysis to identify dominant intermolecular contacts (e.g., H···N/N···H contribute >30% of interactions) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) using B3LYP/6-31G(d) to predict redox behavior. Electron density maps reveal charge delocalization across the pyrazine ring .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation tendencies .

Q. How can contradictory crystallographic data (e.g., bond angles or space groups) be resolved for this compound?

- Data Validation : Cross-check with multiple refinement cycles in SHELXL (R factor <0.05) and validate using checkCIF/PLATON for symmetry errors .

- Temperature Effects : Low-temperature data (100 K) reduce thermal motion artifacts. Compare with room-temperature studies to identify dynamic disorder .

Q. What mechanistic insights exist for the catalytic coupling reactions used in synthesizing this compound?

- Pd-Catalyzed Pathways : Oxidative addition of aryl halides to Pd(0) precedes transmetallation with amine ligands. Rate-limiting steps involve reductive elimination to form the C–N bond .

- Side Reactions : Competing Ullmann coupling or homocoupling can occur; suppress using chelating ligands (e.g., 1,10-phenanthroline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.